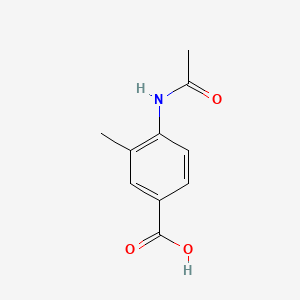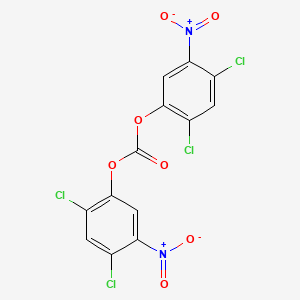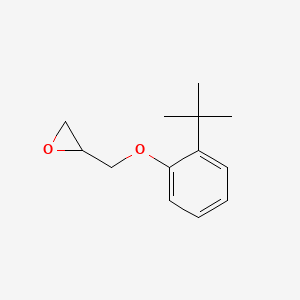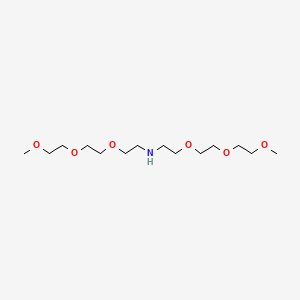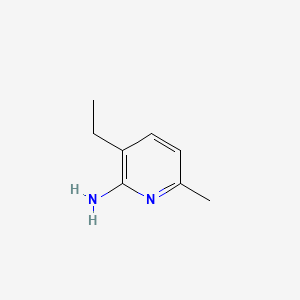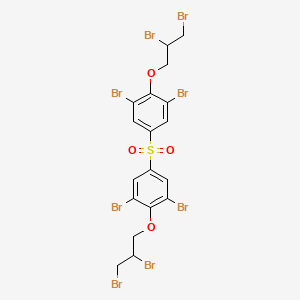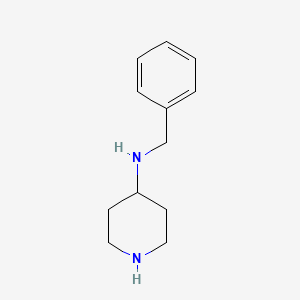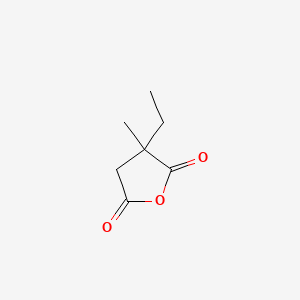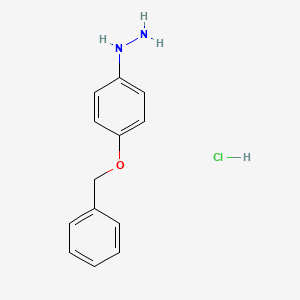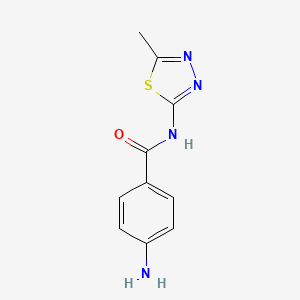
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
The compound 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, dye production, and materials science.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported using different methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a rapid and efficient technique . Another synthesis approach involved the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to yield novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives .
Molecular Structure Analysis
The molecular structures of these compounds were confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. Additionally, X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles .
Chemical Reactions Analysis
The 1,3,4-thiadiazole derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes. For example, the coordination of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives with copper(II) ions resulted in the formation of stable planar complexes . Additionally, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group facilitated the Pd(II)-catalyzed C-H activation/functionalization of carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect their interaction with biological targets. Molecular docking studies have been performed to predict the interaction of these compounds with enzymes such as dihydrofolate reductase, suggesting potential inhibitory activity . The cytotoxicity of these derivatives against various human cancer cell lines has also been evaluated, with some compounds showing significant activity .
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Field : Microbiology
- Application : 1,3,4-thiadiazole derivatives, including “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized and evaluated as potential antimicrobial agents .
- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Antifungal Agents
- Field : Mycology
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their antifungal activities evaluated .
- Method : The in vitro antifungal activities of the target compounds were evaluated using the poison plate technique .
- Results : The compounds were tested against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
Anticancer Agents
- Field : Oncology
- Application : Certain 1,3,4-thiadiazole derivatives have shown significant increase in in vitro anticancer activity .
- Method : The compounds were synthesized using microwave-assisted synthesis .
- Results : Replacement of the phenyl group in the parent compound by furan ring in 7k and thiophene ring in 7l showed a significant increase in the in vitro anticancer activity in comparison to the standard drug Adriamycin .
Anti-Epileptic Agents
- Field : Neurology
- Application : 1,3,4-thiadiazole derivatives, including “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized and evaluated as potential anti-epileptic agents .
- Method : The compounds were synthesized using various starting materials and tested for their anticonvulsant activities .
- Results : Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Antiviral Agents
- Field : Virology
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their antiviral activities evaluated .
- Method : The in vitro antiviral activities of the target compounds were evaluated using various techniques .
- Results : The compounds were tested against various viruses .
Antihypertensive Agents
- Field : Cardiology
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their antihypertensive activities evaluated .
- Method : The in vitro antihypertensive activities of the target compounds were evaluated using various techniques .
- Results : The compounds were tested against various hypertension models .
Antidiabetic Agents
- Field : Endocrinology
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their antidiabetic activities evaluated .
- Method : The in vitro antidiabetic activities of the target compounds were evaluated using various techniques .
- Results : The compounds were tested against various diabetes models .
Anti-Inflammatory Agents
- Field : Immunology
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their anti-inflammatory activities evaluated .
- Method : The in vitro anti-inflammatory activities of the target compounds were evaluated using various techniques .
- Results : The compounds were tested against various inflammation models .
Antidepressant Agents
- Field : Psychiatry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and their antidepressant activities evaluated .
- Method : The in vitro antidepressant activities of the target compounds were evaluated using various techniques .
- Results : The compounds were tested against various depression models .
Direcciones Futuras
The future directions for the research and development of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could include further exploration of their potential as antitumor agents , as well as their potential in other therapeutic areas such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Propiedades
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMUKRNKRCYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190342 | |
| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
CAS RN |
36855-78-4 | |
| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




